molecular formula C14H12N2O3S B3481230 2-(3,4-dimethoxyphenyl)-5-(2-thienyl)-1,3,4-oxadiazole

2-(3,4-dimethoxyphenyl)-5-(2-thienyl)-1,3,4-oxadiazole

Cat. No.: B3481230
M. Wt: 288.32 g/mol
InChI Key: YFFKJVDZHRNARL-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-(2-thienyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-5-(2-thienyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4-dimethoxybenzohydrazide with 2-thiophenecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5-(2-thienyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory and antimicrobial properties.

    Materials Science: It is used in the design of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which 2-(3,4-dimethoxyphenyl)-5-(2-thienyl)-1,3,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate biological pathways, leading to the observed pharmacological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole: Lacks the thienyl group, which may affect its electronic properties and biological activity.

    5-(2-Thienyl)-1,3,4-oxadiazole:

Uniqueness

2-(3,4-Dimethoxyphenyl)-5-(2-thienyl)-1,3,4-oxadiazole is unique due to the presence of both the dimethoxyphenyl and thienyl groups. These groups contribute to its distinct electronic properties and potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-17-10-6-5-9(8-11(10)18-2)13-15-16-14(19-13)12-4-3-7-20-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFKJVDZHRNARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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